6-amino-4-(3-chlorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-amino-4-(3-chlorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound known for its diverse biological activities This compound belongs to the pyrano[2,3-c]pyrazole family, which is characterized by a fused ring system containing both pyran and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(3-chlorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method is the one-pot, four-component reaction involving aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malononitrile . This method is advantageous due to its high yield, mild reaction conditions, and environmental friendliness.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
6-amino-4-(3-chlorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-amino-4-(3-chlorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds with potential biological activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-amino-4-(3-chlorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting DNA replication and transcription processes, which contributes to its anticancer properties . Additionally, it can inhibit the activity of certain enzymes, leading to its antimicrobial and antifungal effects.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-4-(4-chlorophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-4-(3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
6-amino-4-(3-chlorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both chloro and methyl groups on the phenyl rings enhances its hydrophobic interactions and binding affinity with biological targets, making it a promising candidate for drug development.
Biological Activity
The compound 6-amino-4-(3-chlorophenyl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a member of the pyranopyrazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C24H21ClN6. Its structure features a pyranopyrazole core with various substituents that influence its biological activity. The presence of the chlorophenyl and methylphenyl groups enhances its lipophilicity and potential interactions with biological targets.
Structural Characteristics
Property | Value |
---|---|
Molecular Weight | 420.91 g/mol |
Melting Point | 470–471 K |
Solubility | Soluble in organic solvents |
Functional Groups | Amino, carbonitrile |
Anticancer Activity
Research indicates that compounds within the pyranopyrazole class exhibit significant anticancer properties. Specifically, studies have shown that derivatives similar to this compound can inhibit tubulin polymerization. This inhibition leads to cell cycle arrest in the G2/M phase, making these compounds promising candidates for cancer therapy.
- IC50 Values: Studies report IC50 values in the low micromolar range for related compounds, suggesting potent activity against various cancer cell lines .
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. Certain derivatives have shown significant inhibition of inflammatory mediators, making them potential candidates for treating inflammatory diseases.
- Mechanism of Action : The anti-inflammatory activity is attributed to the modulation of cytokine production and inhibition of pathways that lead to inflammation .
PPARγ Agonism
Recent studies have identified certain pyranopyrazoles as partial agonists of the PPARγ receptor, which plays a crucial role in glucose metabolism and adipocyte differentiation. This activity suggests potential applications in treating type II diabetes.
- Binding Studies : Competitive binding assays demonstrate that these compounds can effectively interact with PPARγ, influencing its transcriptional activity .
Case Study 1: Anticancer Evaluation
A study evaluated a series of dihydropyrano[2,3-c]pyrazoles for their anticancer properties. Among the tested compounds, one derivative exhibited an IC50 of 0.03 mM against a breast cancer cell line. The study utilized docking simulations to confirm the binding affinity of these compounds to tubulin .
Case Study 2: Anti-inflammatory Activity
In another investigation, several analogs were synthesized and tested for anti-inflammatory effects. One compound demonstrated an IC50 value of 54.65 μg/mL against inflammatory cytokines in vitro, comparable to standard anti-inflammatory drugs .
Properties
IUPAC Name |
6-amino-4-(3-chlorophenyl)-3-methyl-1-(4-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O/c1-12-6-8-16(9-7-12)26-21-18(13(2)25-26)19(17(11-23)20(24)27-21)14-4-3-5-15(22)10-14/h3-10,19H,24H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFAVDKHCPUMBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=CC(=CC=C4)Cl)C(=N2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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